1-(2-Butoxy-5-fluorophenyl)propan-1-one
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Overview
Description
1-(2-Butoxy-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxy-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-butoxy-5-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, solvent extraction, and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted phenyl derivatives .
Scientific Research Applications
1-(2-Butoxy-5-fluorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Butoxy-5-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-5-fluorophenyl)propan-2-one: Similar structure but with a bromine atom instead of a butoxy group.
1-(2-Chloro-5-fluorophenyl)propan-1-one: Contains a chlorine atom in place of the butoxy group.
Uniqueness
1-(2-Butoxy-5-fluorophenyl)propan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-(2-butoxy-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-5-8-16-13-7-6-10(14)9-11(13)12(15)4-2/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBPDIMIZVYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)F)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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